molecular formula C₂H₆D₄Cl₂N₂O B1163048 2-Aminoethoxy-d4-amine Dihydrochloride

2-Aminoethoxy-d4-amine Dihydrochloride

Cat. No.: B1163048
M. Wt: 153.04
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoethoxy-d4-amine Dihydrochloride is a deuterated derivative of 2-Aminoethoxyamine Dihydrochloride (A609020), where four hydrogen atoms in the ethoxy group are replaced with deuterium (D). This isotopic substitution enhances its molecular stability, particularly in metabolic pathways, making it a critical intermediate in synthesizing deuterated pharmaceuticals such as (E)-Fluvoxamine-d4 Maleate (F603503), a selective serotonin reuptake inhibitor (SSRI) . Its molecular formula is C₂H₇D₄Cl₂N₂O, with a molecular weight of 164.06 g/mol.

Properties

Molecular Formula

C₂H₆D₄Cl₂N₂O

Molecular Weight

153.04

Synonyms

O-(2-Aminoethyl-d4)hydroxylamine Dihydrochloride;  2-(Aminooxy)ethyl-d4-amine Dihydrochloride;  2-(Aminooxy)-ethan-d4-amine Dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Ethylamine Derivatives

2-(N,N-Diethylamino)ethyl-d4-chloride Hydrochloride
  • Molecular Formula : C₆H₁₀D₄Cl₂N
  • Molecular Weight : 193.14 g/mol
  • Key Features: Deuterium substitution on the ethyl chain (C-D bonds) and diethylamino groups.
  • Applications : Used as an intermediate in organic synthesis, particularly in deuterated ligand preparation .
  • Comparison: Unlike 2-Aminoethoxy-d4-amine, this compound lacks an ethoxy group, limiting its utility in SSRI-related synthesis.
2-(N,N-Dimethyl-d6-amino)ethyl-d4-chloride Hydrochloride
  • Molecular Formula : C₄D₁₀Cl₂N
  • Molecular Weight : 168.09 g/mol
  • Key Features : Extensive deuterium substitution (both dimethyl groups and ethyl chain).
  • Applications : Pharmaceutical research for isotopic tracing in pharmacokinetic studies .
  • Comparison: The additional deuterium in methyl groups enhances metabolic stability but reduces solubility compared to 2-Aminoethoxy-d4-amine .

Non-Deuterated Dihydrochloride Salts

2,4-Diaminoanisole Dihydrochloride
  • Molecular Formula : C₇H₁₀N₂O·2HCl
  • Molecular Weight : 211.07 g/mol
  • Key Features : Aromatic diamine with a methoxy group.
  • Applications : Historically used in hair dyes and as a corrosion inhibitor .
  • Comparison : Lacks deuterium and ethoxy functionality, rendering it unsuitable for deuterated drug synthesis.
2-(2,4-Diaminophenoxy)ethanol Dihydrochloride
  • Molecular Formula : C₈H₁₃Cl₂N₂O₂
  • Molecular Weight : 204.65 g/mol
  • Key Features: Phenoxy ethanol backbone with diamine groups.
  • Applications : Specialty chemicals for polymer synthesis .
  • Comparison: Structural differences (aromatic vs. aliphatic chain) limit overlap with 2-Aminoethoxy-d4-amine’s pharmaceutical applications.

Research Findings and Distinctive Advantages

Metabolic Stability: The C-D bonds in 2-Aminoethoxy-d4-amine reduce enzymatic degradation, extending the half-life of deuterated SSRIs compared to non-deuterated analogs .

Isotopic Specificity: While other deuterated compounds (e.g., 2-(N,N-Dimethyl-d6-amino)ethyl-d4-chloride) focus on methyl group substitution, the ethoxy-deuterated structure of 2-Aminoethoxy-d4-amine optimizes its role in CNS drug development .

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